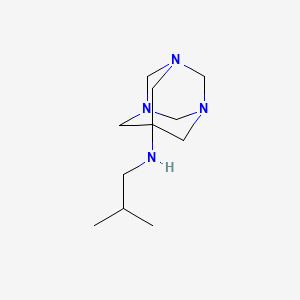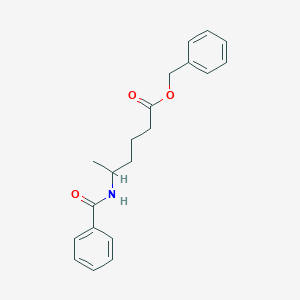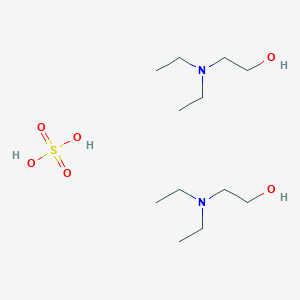
2-(diethylamino)ethanol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethanol is a tertiary alkanolamine with the chemical formula C6H15NO. It is a colorless liquid with a weak ammoniacal odor and is known for its high chemical stability and resistance against degradation . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can form various derivatives used in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethanol can be synthesized by reacting ethylene oxide or ethylene chlorohydrin with diethylamine . The reaction typically occurs under controlled conditions to prevent discoloration and ensure high purity.
Industrial Production Methods: Industrial production of 2-(Diethylamino)ethanol involves large-scale reactions using ethylene oxide and diethylamine. The process is carefully monitored to maintain the quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces simpler amines.
Substitution: Produces quaternary ammonium salts.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethanol has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Used in the production of quaternary ammonium salts, which serve as phase transfer catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethanol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate pathways related to neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
- N-Methylethanolamine
- N,N-Dimethylethanolamine
- Diethanolamine
- N,N-Diisopropylaminoethanol
- Triethanolamine
Comparison: 2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance against degradation. It is also versatile in its applications, ranging from chemical synthesis to industrial production .
Propiedades
Número CAS |
64346-24-3 |
|---|---|
Fórmula molecular |
C12H32N2O6S |
Peso molecular |
332.46 g/mol |
Nombre IUPAC |
2-(diethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/2C6H15NO.H2O4S/c2*1-3-7(4-2)5-6-8;1-5(2,3)4/h2*8H,3-6H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
CIBQMRJOGXYABJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCO.CCN(CC)CCO.OS(=O)(=O)O |
Números CAS relacionados |
100-37-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


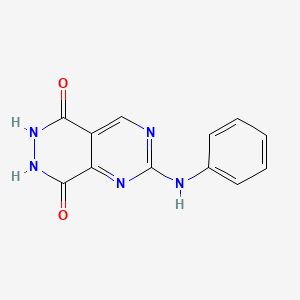
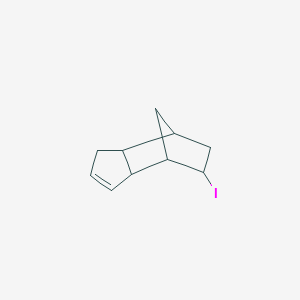

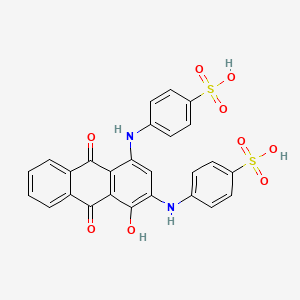

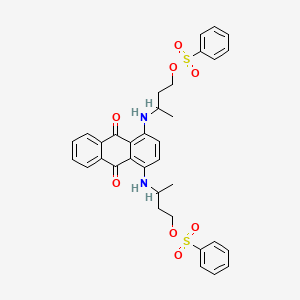
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
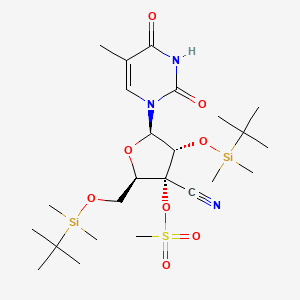
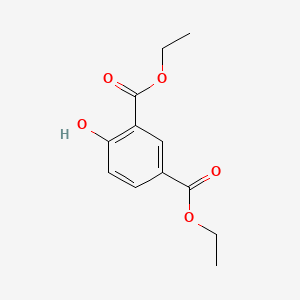
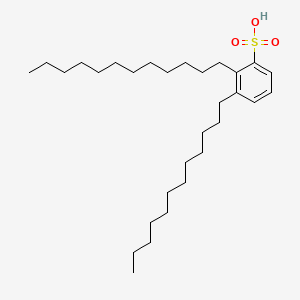
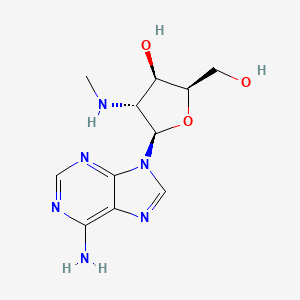
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
